molecular formula C15H16N2O3S2 B2431346 N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1251563-75-3

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2431346
CAS No.: 1251563-75-3
M. Wt: 336.42
InChI Key: XWSHUYOEFVTJQF-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features both thiophene and oxalamide functional groups Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while oxalamide is a derivative of oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or thionyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide.

    Oxalamide Derivatives: Compounds like N,N’-diethyl oxalamide and N,N’-dimethyl oxalamide.

Uniqueness

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other thiophene or oxalamide derivatives .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-21-13-5-3-2-4-11(13)17-15(20)14(19)16-8-12(18)10-6-7-22-9-10/h2-7,9,12,18H,8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSHUYOEFVTJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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